molecular formula C18H17ClN2O2 B13367144 6-(4-chlorophenyl)-5-methyl-2-oxo-4-(1-piperidinyl)-2H-pyran-3-carbonitrile

6-(4-chlorophenyl)-5-methyl-2-oxo-4-(1-piperidinyl)-2H-pyran-3-carbonitrile

Cat. No.: B13367144
M. Wt: 328.8 g/mol
InChI Key: DANXEONOJISXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-chlorophenyl)-5-methyl-2-oxo-4-(1-piperidinyl)-2H-pyran-3-carbonitrile is a heterocyclic compound that features a pyran ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-5-methyl-2-oxo-4-(1-piperidinyl)-2H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with piperidine and malononitrile under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-5-methyl-2-oxo-4-(1-piperidinyl)-2H-pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-5-methyl-2-oxo-4-(1-piperidinyl)-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-5-methyl-2-oxo-4-(1-piperidinyl)-2H-pyran-3-carbonitrile
  • 6-(4-chlorophenyl)-5-methyl-2-oxo-4-(1-piperidinyl)-2H-pyran-3-carboxamide
  • 6-(4-chlorophenyl)-5-methyl-2-oxo-4-(1-piperidinyl)-2H-pyran-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyran ring with a piperidine moiety and a nitrile group makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-5-methyl-2-oxo-4-piperidin-1-ylpyran-3-carbonitrile

InChI

InChI=1S/C18H17ClN2O2/c1-12-16(21-9-3-2-4-10-21)15(11-20)18(22)23-17(12)13-5-7-14(19)8-6-13/h5-8H,2-4,9-10H2,1H3

InChI Key

DANXEONOJISXGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=O)C(=C1N2CCCCC2)C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.